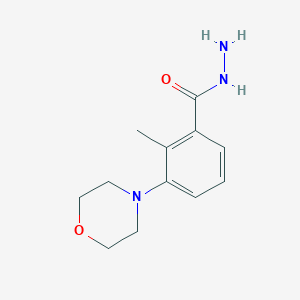
2-Methyl-3-morpholinobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-morpholinobenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a morpholine ring attached to a benzohydrazide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-morpholinobenzohydrazide typically involves the reaction of 2-methylbenzohydrazide with morpholine under specific conditions. One common method includes:
Starting Materials: 2-Methylbenzohydrazide and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:
Reactant Feed: Continuous feeding of 2-methylbenzohydrazide and morpholine into the reactor.
Temperature Control: Maintaining the reaction temperature within the optimal range.
Product Isolation: The product is isolated through crystallization or distillation, followed by purification steps such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-morpholinobenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzohydrazide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzohydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-3-morpholinobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-morpholinobenzohydrazide involves its interaction with specific molecular targets. The morpholine ring and benzohydrazide moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzohydrazide: Lacks the morpholine ring, making it less versatile in certain applications.
3-Morpholinobenzohydrazide: Similar structure but without the methyl group, affecting its reactivity and properties.
2-Methyl-3-piperidinobenzohydrazide: Contains a piperidine ring instead of morpholine, leading to different biological activities.
Uniqueness
2-Methyl-3-morpholinobenzohydrazide is unique due to the presence of both the methyl group and the morpholine ring
Propiedades
Número CAS |
886494-31-1 |
|---|---|
Fórmula molecular |
C12H17N3O2 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-methyl-3-morpholin-4-ylbenzohydrazide |
InChI |
InChI=1S/C12H17N3O2/c1-9-10(12(16)14-13)3-2-4-11(9)15-5-7-17-8-6-15/h2-4H,5-8,13H2,1H3,(H,14,16) |
Clave InChI |
GQCGPDXPTOZCJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N2CCOCC2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


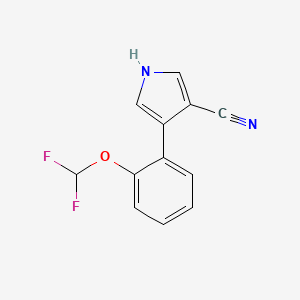
![tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11764031.png)
![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
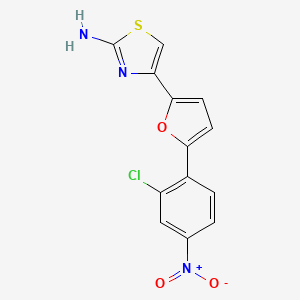
![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)
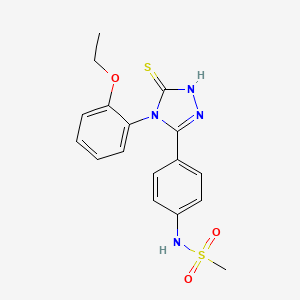
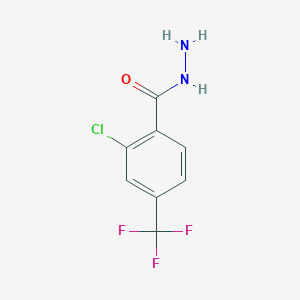

![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)
![(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)
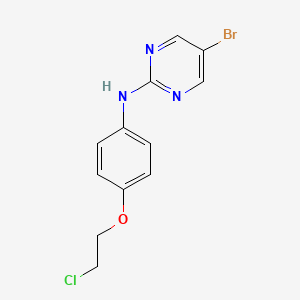
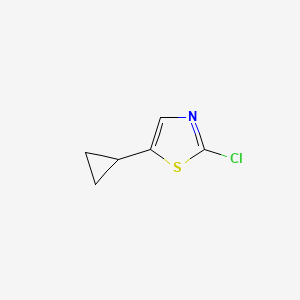
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764096.png)
